molecular formula C12H20O B14311856 5-Methylundec-1-EN-3-YN-5-OL CAS No. 113444-29-4

5-Methylundec-1-EN-3-YN-5-OL

Cat. No.: B14311856
CAS No.: 113444-29-4
M. Wt: 180.29 g/mol
InChI Key: QRPRFLNGDMOZFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Enynol Chemistry and their Significance in Synthetic Organic Chemistry

Enynols are valuable synthetic intermediates due to the reactivity of their constituent functional groups. The presence of an alkene, an alkyne, and an alcohol moiety within the same molecule allows for a wide array of chemical transformations. These include, but are not limited to, cyclization reactions, coupling reactions, and various functional group interconversions. rsc.org Cascade reactions involving enynols have emerged as a powerful strategy for the synthesis of diverse carbo- and heterocyclic frameworks, which are common structural motifs in natural products and pharmaceutically active compounds. rsc.org The ability of enynols to participate in these complex transformations makes them highly significant in the efficient and stereoselective synthesis of intricate organic molecules.

Structural Context of 5-Methylundec-1-EN-3-YN-5-OL within the Enynol Class

This compound, with the chemical formula C12H20O, belongs to the subclass of tertiary propargyl alcohols. Its structure is characterized by a vinyl group (a terminal alkene) and a terminal alkyne, with a hydroxyl group attached to a carbon atom that is also bonded to a methyl group and the undecyl chain. The full IUPAC name for a closely related isomer is 3-methyl-undec-1-en-4-yn-3-ol, which has the CAS number 100314-54-3. chemsrc.comdntb.gov.ua The strategic placement of the hydroxyl group at the propargylic position significantly influences the reactivity of the adjacent alkyne and alkene functionalities.

Table 1: Chemical and Physical Properties of 3-Methylundec-1-en-4-yn-3-ol

PropertyValue
Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
CAS Number 100314-54-3
LogP 2.89720
PSA 20.23000

This data is for the related compound 3-methyl-undec-1-en-4-yn-3-ol. dntb.gov.ua

Research Gaps and Objectives Pertaining to this compound

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. There is a notable absence of dedicated studies on its synthesis, reactivity, and spectroscopic characterization. Much of the available information is derived from general knowledge of enynol chemistry and data on structurally similar compounds.

The primary objective of future research on this compound should be to address these gaps. This includes the development of efficient and stereoselective synthetic routes to obtain this specific isomer. A comprehensive investigation of its reactivity, particularly in cascade cyclization reactions, would be highly valuable. Furthermore, detailed spectroscopic analysis is required to build a complete chemical profile of the compound. The potential applications of this compound as a building block in the synthesis of more complex molecules also warrant exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113444-29-4

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

5-methylundec-1-en-3-yn-5-ol

InChI

InChI=1S/C12H20O/c1-4-6-8-9-11-12(3,13)10-7-5-2/h5,13H,2,4,6,8-9,11H2,1,3H3

InChI Key

QRPRFLNGDMOZFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C#CC=C)O

Origin of Product

United States

Synthetic Methodologies for 5 Methylundec 1 En 3 Yn 5 Ol and Analogous Structures

Retrosynthetic Analysis of 5-Methylundec-1-EN-3-YN-5-OL

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comlibretexts.orgyoutube.comyoutube.com For this compound, the key disconnections involve the carbon-carbon bonds that form the enyne backbone and the bond to the hydroxyl group.

The most logical retrosynthetic disconnection is at the C4-C5 bond, which is adjacent to the stereocenter. This bond can be formed by the nucleophilic addition of an alkynylide to a ketone. This leads to two primary synthons: a vinylacetylene anion and undecan-2-one.

A further disconnection of the vinylacetylene synthon at the C2-C3 single bond reveals a simpler two-carbon acetylene (B1199291) unit and a vinyl halide. This suggests a potential cross-coupling strategy for the assembly of the enyne fragment.

Alkynylation and Alkenylation Approaches

The formation of the enyne system is a critical step in the synthesis of this compound. This is typically achieved through a combination of alkynylation and alkenylation reactions.

A common and effective method for constructing the carbon skeleton of enynyl alcohols involves the deprotonation of a terminal alkyne followed by its addition to a carbonyl compound. nih.govchemistrysteps.com

Organolithium reagents are powerful bases and nucleophiles widely used in organic synthesis. wikipedia.orgnih.govlibretexts.org In the context of enynyl alcohol synthesis, an organolithium reagent, such as n-butyllithium, can be used to deprotonate a terminal alkyne, generating a highly reactive lithium alkynylide. researchgate.net This alkynylide then acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.orguoanbar.edu.iq This reaction, upon aqueous workup, yields the desired enynyl alcohol. The high reactivity of organolithium reagents ensures efficient carbon-carbon bond formation. wikipedia.org

The condensation of metal alkynylides with aldehydes or ketones is a cornerstone of alkyne chemistry. jackwestin.comresearchgate.net This reaction allows for the direct formation of the carbon-carbon bond that constitutes the backbone of the enynyl alcohol. The choice of the aldehyde or ketone determines the substitution pattern at the alcohol carbon. For the synthesis of this compound, the condensation of a vinylacetylene anion with undecan-2-one would be the key step. The reaction is typically carried out in an inert solvent, such as tetrahydrofuran, at low temperatures to control the reactivity of the organometallic species.

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium or iron, provide a powerful alternative for constructing the enyne scaffold. nih.govrsc.org These reactions involve the coupling of an organometallic reagent with an organic halide or triflate. organic-chemistry.orgacs.org For the synthesis of enynols, a common strategy is the Sonogashira coupling, which couples a terminal alkyne with a vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. nih.gov This method offers high efficiency and functional group tolerance. rsc.org Iron-catalyzed cross-coupling reactions have also emerged as a more cost-effective and environmentally friendly alternative to palladium-catalyzed methods. organic-chemistry.orgrsc.org

Reaction Type Catalyst/Reagent Reactants Product Reference
Sonogashira CouplingPd catalyst, Cu co-catalystTerminal alkyne, Vinyl halideEnynol nih.gov
Iron-Catalyzed CouplingFeCl3Alkynyl Grignard reagent, Alkenyl bromideEnynol organic-chemistry.org
Zirconium-Mediated CouplingZirconium complexAlkyne, Ketone, Alkynyl bromide(Z)-Enynol nih.gov

Terminal Alkyne Deprotonation and Addition to Carbonyl Compounds

Stereoselective Synthesis Strategies for this compound Enantiomers

Since this compound contains a chiral center at the C5 position, the development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure forms of the molecule.

One common approach is the use of chiral reducing agents to reduce a corresponding enynone precursor. Another powerful strategy involves the use of a chiral catalyst to direct the addition of the alkynylide to the ketone. For example, the use of a chiral ligand in conjunction with a metal catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. The Sharpless asymmetric epoxidation methodology has also been a pivotal tool in the stereoselective synthesis of complex molecules containing multiple stereogenic centers. up.ac.za

Chiral Pool and Auxiliary-Based Syntheses

One established approach to asymmetric synthesis is the utilization of the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. wikipedia.org This strategy is particularly effective when the target molecule shares structural similarities with a compound from the chiral pool. wikipedia.org The inherent chirality of the starting material can be transferred through a series of reactions to the final product. wikipedia.org For instance, enantiopure starting materials can be used to create specific fragments of a larger molecule, as seen in the synthesis of epothilone (B1246373) from (–)-pantolactone. wikipedia.org

When a suitable chiral starting material is not available, chiral auxiliaries offer a powerful alternative. uvic.ca These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. uvic.cabath.ac.uk After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. uvic.cabath.ac.uk

A common application of chiral auxiliaries is in the alkylation of enolates. uvic.ca For example, Evans' chiral auxiliaries, which are oxazolidinones derived from amino acids, are widely used to control the stereochemistry of aldol (B89426) reactions and alkylations. uvic.caresearchgate.net In the synthesis of chiral aldehydes, a stereoselective aldol reaction using an oxazolidinone auxiliary can establish a temporary β-hydroxyl stereocenter. bath.ac.uk This newly formed hydroxyl group can then direct a subsequent reaction, such as a cyclopropanation, before the auxiliary is cleaved to yield the enantiopure product. bath.ac.uk

The synthesis of chiral building blocks for insect pheromones has also been achieved using Evans' chiral auxiliaries. researchgate.netresearchgate.net For example, (R)-2-methylundec-10-en-1-ol was synthesized with high enantiomeric excess through the reductive cleavage of a chiral auxiliary. researchgate.net

Chiral Auxiliary ApplicationTarget Molecule/FragmentKey ReactionReference
OxazolidinoneChiral cyclopropyl (B3062369) aldehydesStereoselective aldol reaction, substrate-directable cyclopropanation bath.ac.uk
Evans' chiral auxiliary(R)-2-methylundec-10-en-1-olReductive cleavage researchgate.net
Evans' chiral auxiliarySex pheromone componentsEvans' alkylation researchgate.net

Asymmetric Catalysis in Enynol Formation

Asymmetric catalysis has emerged as a highly efficient and atom-economical method for synthesizing chiral molecules. frontiersin.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. frontiersin.org Various catalytic systems have been developed for the formation of enynols and related propargylic alcohols.

Metal-Based Catalysts:

Transition metal catalysts, particularly those based on copper, gold, and palladium, have proven to be highly effective in asymmetric enynol synthesis. nih.govoup.comresearchgate.net

Copper Catalysis: Copper(II)/chiral hydroxamic acid systems have been successfully employed in the catalytic asymmetric synthesis of CF3-substituted tertiary propargylic alcohols via direct aldol reactions. nih.govrsc.org Copper catalysts have also been used in the stereoselective transformation of alkyne-based precursors into functionalized propargylic products and in the cyclization-fragmentation of enynols. acs.orgresearchgate.net

Gold Catalysis: Cationic gold(I) complexes paired with chiral phosphate (B84403) anions have been used as bifunctional catalysts. oup.com These systems can control the direction of nucleophilic additions to generate enantioenriched products. oup.com Gold catalysts have also been utilized in tandem hydroalkoxylation/hydroarylation reactions of 5-alkynols to produce enantiopure benzofused cyclic ethers. researchgate.net

Palladium Catalysis: Palladium-catalyzed ring-closing reactions of enynols with aminals have been developed to provide access to densely functionalized O-heterocycles. researchgate.net

Organocatalysis:

In addition to metal-based systems, organocatalysis, which uses small, metal-free organic molecules as catalysts, has gained significant traction. frontiersin.org Chiral Brønsted acids, such as chiral phosphoric acids, and chiral amines are common classes of organocatalysts. frontiersin.orgresearchgate.net

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have been used to catalyze the asymmetric conjugate Michael additions of oxazolones to activated 1,3-enynes, yielding trisubstituted allenes with high stereoselectivity. researchgate.net

Proline Catalysis: The amino acid proline and its derivatives are effective bifunctional catalysts, capable of forming enamines and activating electrophiles through hydrogen bonding. youtube.com This has been a cornerstone in the development of asymmetric organocatalysis. youtube.com

Catalyst SystemReaction TypeProduct TypeReference
Cu(II)/chiral hydroxamic acidDirect aldol reactionCF3-substituted tertiary propargylic alcohols nih.govrsc.org
Cationic Au(I)/chiral phosphateAsymmetric cyclizationDihydrocyclohepta[b]indoles oup.com
Palladium complexRing-closing reactionDensely functionalized O-heterocycles researchgate.net
Chiral phosphoric acidConjugate Michael additionTrisubstituted allenes researchgate.net
ProlineAldol reactionEnantioenriched aldol products youtube.com

Protective Group Strategies for Hydroxyl and Alkynyl Functionalities during Synthesis

In multi-step organic syntheses, it is often necessary to temporarily "mask" or protect certain functional groups to prevent them from reacting under specific conditions. pressbooks.pubnumberanalytics.com A good protecting group should be easy to introduce, stable to the desired reaction conditions, and easy to remove selectively without affecting other parts of the molecule. pressbooks.pubnumberanalytics.com

Hydroxyl Group Protection:

The hydroxyl group is one of the most common functionalities requiring protection in organic synthesis due to its acidic proton and nucleophilic character. acs.orgmasterorganicchemistry.com

Silyl (B83357) Ethers: Trialkylsilyl ethers are among the most widely used protecting groups for alcohols. masterorganicchemistry.comcureffi.org Common examples include trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS). gelest.comharvard.edu They are typically formed by reacting the alcohol with a silyl chloride in the presence of a base like imidazole. harvard.edu The stability of silyl ethers varies with the steric bulk of the alkyl groups on the silicon atom, allowing for selective deprotection. gelest.com They are generally stable to basic conditions, Grignard reagents, and many oxidizing agents but are readily cleaved by fluoride (B91410) ion sources (e.g., TBAF) or acidic conditions. masterorganicchemistry.comharvard.edu

Ethers: Simple ethers, such as benzyl (B1604629) (Bn) ethers, can be used but their removal often requires harsh conditions like hydrogenolysis. libretexts.org Other ether-based protecting groups like methoxymethyl (MOM) ether and tetrahydropyranyl (THP) ether are also employed and are typically removed with acid. masterorganicchemistry.comlibretexts.org

Alkynyl Group Protection:

The terminal C-H bond of an alkyne is acidic and can interfere with many reactions, particularly those involving strong bases or organometallic reagents. ccspublishing.org.cnsioc-journal.cn Therefore, protection of the terminal alkyne is often crucial.

Trialkylsilyl Groups: Similar to their use for hydroxyl protection, trialkylsilyl groups, especially trimethylsilyl (TMS), are the most common protecting groups for terminal alkynes. ccspublishing.org.cnsioc-journal.cn They are introduced by treating the alkyne with a silyl chloride in the presence of a base or by reacting a metal acetylide with a silyl chloride. ccspublishing.org.cn Deprotection is typically achieved with fluoride ions or under basic conditions like potassium carbonate in methanol. gelest.com

Other Protecting Groups: While less common, other groups like diphenylphosphoryl (Ph2P(O)) have been developed as polar protecting groups for terminal alkynes, which can facilitate product purification. ccspublishing.org.cn Cobalt carbonyl complexes can also be used to protect the alkyne triple bond, leaving other unsaturated functionalities available for reaction. scribd.com

Protecting GroupFunctional Group ProtectedIntroduction ReagentsDeprotection ConditionsReference
Trimethylsilyl (TMS)Alcohol, AlkyneTMS-Cl, baseF- or acid (for O-TMS), F- or K2CO3/MeOH (for C-TMS) gelest.comharvard.edu
tert-Butyldimethylsilyl (TBDMS/TBS)AlcoholTBDMS-Cl, imidazoleF- (e.g., TBAF), acid masterorganicchemistry.comharvard.edu
Benzyl (Bn)AlcoholBenzyl bromide, baseHydrogenolysis libretexts.org
Tetrahydropyranyl (THP)AlcoholDihydropyran, acid catalystAcid masterorganicchemistry.comlibretexts.org
Diphenylphosphoryl (Ph2P(O))AlkynePh2P(O)Cl, baseBase ccspublishing.org.cn
Dicobalt octacarbonylAlkyneCo2(CO)8Oxidative decomplexation scribd.com

Chemical Transformations and Reactivity of 5 Methylundec 1 En 3 Yn 5 Ol

Reactions Involving the Alkynyl Moiety

The alkynyl group is the most reactive site for many transformations of 5-Methylundec-1-en-3-yn-5-ol, participating in hydration, cyclization, and a range of metal-catalyzed reactions.

Hydration and Hydrofunctionalization Reactions

The addition of water across the carbon-carbon triple bond of the alkynyl group, known as hydration, is a fundamental transformation. In the context of this compound, this reaction would lead to the formation of an α,β-unsaturated ketone. This transformation is often catalyzed by acids or metal salts, particularly those of gold and mercury. Gold catalysts, in particular, are known for their high activity in promoting the hydration of alkynes. researchgate.netresearchgate.net The hydrofunctionalization of alkynes is an atom-economical method for producing functionalized olefins. mdpi.com

Enzyme-catalyzed hydration also presents a green chemistry approach to this transformation. Hydratases are enzymes that can add water to unsaturated carbon-carbon bonds with high regio- and enantioselectivity. d-nb.info While specific studies on this compound are not prevalent, the general principles of alkyne hydration are well-established and applicable. researchgate.net

Cyclization Reactions (e.g., Furanone Formation from Ynones)

While this compound is an enynol, it can be a precursor to ynones through oxidation of the tertiary alcohol. These resulting ynones can then undergo cyclization to form furanones. The intramolecular cyclization of ynones is a powerful method for the synthesis of these heterocyclic compounds. clockss.org This process can be promoted by various catalysts, and the substitution pattern of the ynone can influence the reaction pathway. researchgate.net

Additionally, enynols themselves can undergo cyclization reactions to form furan (B31954) derivatives. For instance, gold-catalyzed cyclization of (Z)-enynols can provide access to substituted furans and 5-ylidene-2,5-dihydrofurans. beilstein-journals.org The intramolecular addition of the hydroxyl group to the alkyne is a key step in these transformations. csic.es

Metal-Catalyzed Reactions of Enyne Systems

The enyne moiety of this compound is a versatile substrate for a wide array of metal-catalyzed reactions, enabling the construction of complex molecular architectures.

Palladium catalysts are widely employed in cross-coupling reactions of enyne systems. sioc-journal.cnnih.gov These reactions allow for the formation of new carbon-carbon bonds with high regio- and stereoselectivity. For instance, palladium(II)-catalyzed enyne coupling reactions can be initiated by the acetoxypalladation of the alkyne, followed by insertion of the alkene and subsequent protonolysis of the carbon-palladium bond. organic-chemistry.orgacs.org This methodology can be applied to both intermolecular and intramolecular reactions, leading to the synthesis of γ,δ-unsaturated carbonyls and various carbocycles and heterocycles. acs.org

The choice of ligands can be crucial in these reactions, influencing both the reactivity and selectivity of the transformation. rsc.org For example, bidentate nitrogen-containing ligands can be essential for the protonolysis of the carbon-palladium bond, which is a key step in the catalytic cycle. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions of Enyne Systems

Reaction Type Catalyst/Reagents Product Type Reference
Intermolecular Enyne Coupling Pd(OAc)2, N-ligand γ,δ-Unsaturated carbonyls acs.org
Intramolecular Enyne Coupling Pd(OAc)2, N-ligand Carbo- and heterocycles organic-chemistry.org
Cross-Coupling with Olefins Pd(OAc)2, K2CO3 Conjugated enynes sioc-journal.cn
Stereo-divergent silyl-enyne synthesis Pd catalyst, ligand (E)- or (Z)-silyl-enynes rsc.org

Nickel catalysts are effective in promoting cycloaddition and coupling reactions of enynes. thieme-connect.comnih.gov A notable example is the nickel-catalyzed [2+2+2] cycloaddition of enynes with arynes, which can generate complex tricyclic scaffolds with high stereoselectivity. thieme-connect.com The stereochemical outcome of these reactions can often be controlled by the substrate, with substituents adjacent to the olefin directing the stereochemistry. thieme-connect.com

Nickel also catalyzes the intermolecular [2+2] cycloaddition of conjugated enynes with alkenes to form cyclobutene (B1205218) derivatives. organic-chemistry.orgacs.org This reaction is highly chemo- and regioselective, and the use of conjugated enynes helps to avoid common side reactions such as oligomerization. organic-chemistry.orgacs.org Furthermore, nickel can mediate reductive [2+2] cycloadditions of alkynes to produce tetrasubstituted cyclobutenes. acs.org

Table 2: Nickel-Catalyzed Reactions of Enyne Systems

Reaction Type Catalyst/Reagents Product Type Reference
[2+2+2] Cycloaddition with Arynes Nickel catalyst Tricyclic scaffolds thieme-connect.com
Intermolecular [2+2] Cycloaddition with Alkenes Ni(cod)2, IPr Cyclobutenes organic-chemistry.orgacs.org
Reductive Coupling with Isocyanates Ni(COD)2, IPr Dienamides nih.gov
Reductive [2+2] Cycloaddition of Alkynes Nickel catalyst, aminophosphine (B1255530) ligand Tetrasubstituted cyclobutenes acs.org

Gold(I) complexes are exceptional catalysts for the activation of alkynes towards nucleophilic attack, leading to a variety of rearrangement and cyclization reactions in enyne systems. nih.govnih.gov The high electrophilicity of gold(I) catalysts allows them to activate the alkyne of this compound, making it susceptible to intramolecular attack by the alkene or the hydroxyl group. frontiersin.org

Gold-catalyzed cycloisomerization of enynols can lead to the formation of various heterocyclic structures, including furans and pyrans. beilstein-journals.orgmdpi.com For example, the intramolecular addition of the hydroxyl group to the gold-activated alkyne is a common strategy for the synthesis of furan analogues. csic.es The reaction conditions and the substitution pattern of the enynol can influence the reaction pathway, leading to different products. beilstein-journals.org Gold catalysts have also been used in the synthesis of natural products containing these structural motifs. nih.gov

Table 3: Gold(I)-Catalyzed Reactions of Enynol Systems

Reaction Type Catalyst System Product Type Reference
Cyclization of (Z)-enynols Au-catalyst Substituted furans, 5-ylidene-2,5-dihydrofurans beilstein-journals.org
Rearrangement of 3-silyloxy-1,5-enynes [IPrAuCl]/AgNTf2 7-Aryl benzo[b]furans nih.gov
Cycloisomerization of enynol Gold(I) catalyst Fused bicyclic compounds mdpi.com
Intramolecular Hydroalkoxylation Gold(I) catalyst Spiroketals beilstein-journals.org

Reactions Involving the Alkenyl Moiety

The terminal double bond in this compound is susceptible to reactions typical of alkenes, including reduction and oxidation.

Hydrogenation and Reduction Pathways

The selective reduction of the double bond in the presence of the triple bond is a key transformation. Catalytic hydrogenation is a common method for reducing carbon-carbon multiple bonds. jove.compressbooks.pub The choice of catalyst and reaction conditions is crucial to achieve selectivity. For instance, catalysts like palladium on barium sulfate (B86663) (Pd/BaSO₄) or platinum oxide (PtO₂) can be employed for the selective hydrogenation of alkenes. harvard.edu

Hydride-donating reagents can also be utilized for the reduction of carbonyl compounds to alcohols, which is a related transformation. harvard.edu Common reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). jove.compressbooks.pubharvard.edu While these are primarily used for carbonyl reductions, their application in complex molecules with multiple reducible functional groups requires careful consideration of their reactivity and selectivity.

Table 1: Reagents for Hydrogenation and Reduction
ReagentFunctional Group TargetedProductReference
H₂/Pd-CAlkenes, AlkynesAlkanes jove.com
H₂/PtO₂AlkenesAlkanes harvard.edu
NaBH₄Aldehydes, KetonesAlcohols jove.compressbooks.pub
LiAlH₄Aldehydes, Ketones, Esters, Carboxylic AcidsAlcohols jove.compressbooks.pubharvard.edu

Epoxidation and Dihydroxylation Reactions

The double bond can undergo epoxidation to form an epoxide ring. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.comthieme-connect.com The resulting epoxide is a versatile intermediate for further synthetic transformations.

Dihydroxylation of the alkenyl moiety leads to the formation of a diol. Asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, allows for the stereoselective synthesis of chiral diols from alkenes. acs.orgacs.orgyork.ac.uk This reaction is particularly valuable in the synthesis of complex natural products. The stereoselectivity of the dihydroxylation of cis-enynes can be influenced by neighboring groups, such as benzoate (B1203000) esters, through π-stacking interactions. acs.org

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group of this compound can be derivatized or oxidized.

Derivatization (e.g., Esterification, Etherification, Silylation)

The hydroxyl group can be converted into other functional groups to protect it or to introduce new functionalities.

Esterification: The formation of esters from alcohols is a fundamental reaction. However, direct esterification of tertiary alcohols can be challenging.

Etherification: The formation of ethers from alcohols can be achieved under various conditions, often involving the deprotonation of the alcohol followed by reaction with an alkyl halide.

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether. cmu.edu This is a common strategy in multi-step synthesis. thieme-connect.com A variety of silylating agents can be used, such as hexamethyldisilazane (B44280) (HMDS) catalyzed by iodine, which is effective for hindered tertiary alcohols. cmu.edugelest.com Other methods include the use of trimethylsilyl (B98337) chloride (TMSCl) with magnesium metal in DMF or nonionic superbase catalysts. thieme-connect.comacs.org The kinetic resolution of tertiary propargylic alcohols can be achieved through stereoselective silylation. rsc.org

Table 2: Silylation Methods for Tertiary Alcohols
Silylating AgentCatalyst/ConditionsKey FeaturesReference
Hexamethyldisilazane (HMDS)Iodine (catalytic)Mild, rapid, and efficient for hindered tertiary alcohols. cmu.edu cmu.edu
Trimethylsilyl chloride (TMSCl)Mg-metal in DMFFacile and efficient for sterically hindered tertiary alcohols. thieme-connect.com thieme-connect.com
tert-Butyldimethylsilyl chloride (TBDMSCl)P(MeNCH₂CH₂)₃N (nonionic superbase)Effective for a wide variety of alcohols, including tertiary ones. acs.org acs.org
Strained silicon-stereogenic silaneCu-H catalystAllows for kinetic resolution of donor-functionalized tertiary alcohols. rsc.org rsc.org

Oxidation Reactions

The oxidation of tertiary propargylic alcohols can lead to various products depending on the oxidant and reaction conditions. While tertiary alcohols are generally resistant to oxidation under standard conditions, specific reagents can effect transformation. For instance, oxidation of propargyl alcohol derivatives can yield the corresponding propynals. researchgate.net Peroxygenases have been used for the oxidation of racemic propargylic alcohols to the corresponding ketones. acs.org An oxidative rearrangement of tertiary propargylic alcohols mediated by m-CPBA can generate tetrasubstituted alkenes with a carboxylic acid substituent. thieme-connect.comthieme-connect.com

Intramolecular Rearrangements and Cycloadditions

The presence of both an alkene and an alkyne in this compound allows for intramolecular reactions, leading to the formation of cyclic structures. Metal-catalyzed cycloisomerization reactions of 1,n-enynes are powerful methods for constructing complex molecular architectures. nih.gov These reactions can be influenced by other functional groups within the molecule, such as the hydroxyl group. nih.gov

Gold-catalyzed cyclization of enynols is an effective strategy for synthesizing furan analogues. beilstein-journals.org The Pauson-Khand reaction, an intramolecular reaction of enynes, can be used to form cyclopentenone-containing ring systems. researchgate.net Furthermore, enyne metathesis provides a route to diene structures through the reorganization of the unsaturated bonds. beilstein-journals.org

Spectroscopic and Structural Characterization of 5 Methylundec 1 En 3 Yn 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) Spectral Analysis and Signal Assignments

Proton NMR (¹H NMR) spectroscopy of 5-Methylundec-1-en-3-yn-5-ol provides specific information about the hydrogen atoms in the molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) of the proton signals allow for the assignment of each proton to its specific position in the molecular structure. While detailed spectral data for this compound is not widely available, analysis of a closely related analogue, 2-Methylundec-1-en-3-yn-5-ol, offers significant insights. The ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), would be expected to show the following characteristic signals.

Interactive Table: ¹H NMR Data for 2-Methylundec-1-en-3-yn-5-ol

Chemical Shift (δ, ppm)MultiplicityIntegration (No. of H)Coupling Constant (J, Hz)Assignment
5.30s1 HVinyl H
5.24s1 HVinyl H
4.50t1 H6.4CH-OH
1.90s3 HAllylic CH₃
1.74m2 HCH₂ adjacent to CH-OH
1.40m10 H(CH₂)₅ chain
0.90m3 HTerminal CH₃

Data is for the related compound 2-Methylundec-1-en-3-yn-5-ol and serves as a close approximation.

The vinyl protons appear as singlets around 5.24-5.30 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) appears as a triplet at approximately 4.50 ppm, with a coupling constant of 6.4 Hz, indicating coupling to the adjacent methylene (B1212753) group. The allylic methyl group protons are observed as a singlet at 1.90 ppm. The methylene and methyl groups of the undecyl chain appear as multiplets in the upfield region of the spectrum.

Carbon-13 NMR (¹³C NMR) Spectral Analysis and Signal Assignments

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum. The chemical shifts in the ¹³C NMR spectrum of 2-Methylundec-1-en-3-yn-5-ol are summarized below.

Interactive Table: ¹³C NMR Data for 2-Methylundec-1-en-3-yn-5-ol

Chemical Shift (δ, ppm)Assignment
126.3=CH₂ (Vinyl)
122.0=C(CH₃) (Vinyl)
89.3≡C-C(OH)
85.9C≡C-C(OH)
62.8C-OH
37.8CH₂ adjacent to C-OH
31.7CH₂
28.9CH₂
25.1CH₂
23.4Allylic CH₃
22.5CH₂
14.0Terminal CH₃

Data is for the related compound 2-Methylundec-1-en-3-yn-5-ol and serves as a close approximation.

The signals for the sp-hybridized carbons of the alkyne appear at 85.9 and 89.3 ppm. The sp²-hybridized carbons of the vinyl group are observed at 122.0 and 126.3 ppm. The carbon atom attached to the hydroxyl group gives a signal at 62.8 ppm. The remaining signals in the upfield region correspond to the carbon atoms of the alkyl chain and the allylic methyl group.

Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation

While specific two-dimensional (2D) NMR data for this compound are not available in the reviewed literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous structural confirmation.

COSY experiments would reveal proton-proton couplings, confirming the connectivity between adjacent protons, for instance, between the CH-OH proton and the neighboring CH₂ group.

HSQC spectra would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Methylundec-1-en-3-yn-5-ol shows characteristic absorption bands that confirm the presence of the hydroxyl, alkene, and alkyne groups.

Interactive Table: IR Spectral Data for 2-Methylundec-1-en-3-yn-5-ol

Wavenumber (ν_max, cm⁻¹)Functional Group
3334O-H stretch (alcohol)
3097=C-H stretch (alkene)
2954, 2924, 2857C-H stretch (alkane)
2223C≡C stretch (alkyne)
1614C=C stretch (alkene)

Data is for the related compound 2-Methylundec-1-en-3-yn-5-ol and serves as a close approximation.

The broad absorption band at 3334 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. The presence of the terminal alkene is indicated by the =C-H stretch at 3097 cm⁻¹ and the C=C stretch at 1614 cm⁻¹. The weak absorption at 2223 cm⁻¹ is assigned to the C≡C stretching vibration of the internal alkyne. The strong absorptions in the region of 2850-2960 cm⁻¹ are due to the C-H stretching of the alkyl chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Experimental mass spectrometry data for this compound, which would confirm its molecular weight and provide insight into its fragmentation patterns, were not found in the reviewed literature. However, based on its structure, the following characteristics would be expected in its electron ionization (EI) mass spectrum:

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₁₂H₂₀O, giving it a molecular weight of 180.29 g/mol . A molecular ion peak at m/z = 180 would be anticipated, although for alcohols, this peak can sometimes be weak or absent.

Fragmentation Pattern: Alcohols often undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). libretexts.org

Alpha-Cleavage: Cleavage of the bond between C5 and C6 would lead to a resonance-stabilized cation.

Dehydration: Loss of H₂O (18 mass units) from the molecular ion would result in a fragment ion at m/z = 162.

Chiroptical Spectroscopy for Stereochemical Assignment

This compound possesses a chiral center at the C5 position, meaning it can exist as two enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are powerful methods for determining the absolute configuration of chiral molecules. cas.czresearchgate.net However, a review of the current literature did not yield any studies on the chiroptical properties of this compound. Such an investigation would be a valuable area for future research to assign the (R) or (S) configuration to its enantiomers.

X-ray Crystallography Data Unavailable for this compound

A thorough search of available scientific literature and crystallographic databases has revealed no published X-ray crystallography data for the compound this compound. Consequently, the solid-state structural determination for this specific molecule cannot be provided at this time.

While research exists for structurally similar compounds, such as 2-methylundec-1-en-3-yn-5-ol, this information is not directly applicable to the specified molecule and has been excluded to maintain strict adherence to the requested subject. rsc.org Spectroscopic data, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), is available for the related compound 2-methylundec-1-en-3-yn-5-ol, but this does not include the crystal structure information required for the specified section. rsc.org

Without experimental crystallographic data, it is not possible to generate the requested detailed findings on unit cell parameters, space group, bond lengths, bond angles, or torsion angles for this compound.

Computational and Theoretical Studies of 5 Methylundec 1 En 3 Yn 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of 5-Methylundec-1-en-3-yn-5-ol. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, a DFT analysis, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine key properties.

The optimized geometry from DFT calculations would reveal precise bond lengths and angles. Furthermore, the calculation of electronic properties such as Mulliken charges on key atoms can predict sites susceptible to nucleophilic or electrophilic attack. For instance, the oxygen atom of the hydroxyl group is expected to have a significant negative charge, making it a potential site for protonation or coordination. The acetylenic carbons and the vinyl group carbons would also exhibit distinct electronic characteristics, influencing the molecule's reactivity.

Table 1: Hypothetical Mulliken Charges on Key Atoms of this compound Calculated via DFT (Note: This data is illustrative and represents typical values expected from such a calculation.)

Atom Element Hypothetical Mulliken Charge (a.u.)
O(5) Oxygen -0.75
C(1) Carbon -0.62
C(2) Carbon -0.15
C(3) Carbon +0.10
C(4) Carbon +0.05

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity and electronic transitions. For this compound, the HOMO is likely to be localized on the electron-rich pi systems of the double (C=C) and triple (C≡C) bonds. The LUMO, conversely, would represent the most favorable region for accepting an electron. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap suggests higher reactivity.

Conformational Analysis and Energy Landscapes

The flexibility of the hexyl chain attached to the chiral center at C5 means that this compound can exist in numerous conformations. A systematic conformational search, often performed using molecular mechanics force fields and refined with DFT, would be necessary to identify the most stable, low-energy conformers.

The analysis would involve rotating the single bonds in the undecane (B72203) chain and around the chiral center. The resulting potential energy surface would reveal the global minimum energy conformation as well as other local minima separated by rotational energy barriers. The relative energies of these conformers are critical for understanding which shapes the molecule is most likely to adopt, which in turn influences its biological activity and physical properties. Steric hindrance between the methyl group, the hydroxyl group, and the enyne chain would be a primary factor governing conformational preference.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is invaluable for studying the mechanisms of reactions involving this compound. For example, the acid-catalyzed dehydration of the tertiary alcohol could be modeled. DFT calculations would be used to locate the transition state structures for each step of the proposed mechanism.

By calculating the activation energies associated with these transition states, the most likely reaction pathway can be determined. This analysis provides a detailed picture of the bond-breaking and bond-forming processes, including the energies of any intermediates. Such studies could predict whether the reaction proceeds via an E1 or E2 mechanism and could explain the regioselectivity of the resulting products.

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties, which can then be used to validate experimental data or to aid in the identification of the compound.

NMR Spectroscopy: By calculating the magnetic shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO), it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental spectra, can confirm the molecular structure and help assign specific peaks to individual atoms.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. For this compound, characteristic vibrational modes such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the C=C stretch of the alkene would be predicted and could be compared to an experimental IR spectrum.

Table 2: Hypothetical Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (Note: This data is for illustrative purposes to demonstrate the application of the method.)

Carbon Atom Predicted Chemical Shift (ppm) Hypothetical Experimental Shift (ppm)
C(1) 118.5 118.2
C(2) 129.0 128.8
C(3) 85.0 84.7
C(4) 90.2 89.9

Applications of 5 Methylundec 1 En 3 Yn 5 Ol in Advanced Organic Synthesis

As a Chiral Building Block in Stereoselective Synthesis

The structure of 5-Methylundec-1-en-3-yn-5-ol features a stereogenic center at the C5 position, the carbon atom bonded to the hydroxyl group. This inherent chirality means the molecule can exist as two distinct enantiomers, (R)-5-Methylundec-1-en-3-yn-5-ol and (S)-5-Methylundec-1-en-3-yn-5-ol. When obtained in an enantiomerically pure form, this compound becomes a valuable chiral building block for stereoselective synthesis, a process that selectively produces a specific stereoisomer of a product. nih.gov

The synthesis of enantiopure propargylic alcohols is a well-established field in organic chemistry. Methods such as the asymmetric reduction of a corresponding alkynone precursor are often employed. For instance, the Noyori asymmetric hydrogenation of an alkynone using a chiral ruthenium catalyst has been successfully used to produce a chiral alcohol with high diastereoselectivity and enantioselectivity, a strategy that could foreseeably be applied to produce enantiopure this compound. acs.org

Once obtained in a stereochemically pure form, the C5 chiral center can influence the stereochemical outcome of subsequent reactions at other points in the molecule, a critical aspect in the synthesis of complex, biologically active molecules where specific stereochemistry is often essential for function.

Precursor in Natural Product Total Synthesis

Total synthesis is a field of organic chemistry dedicated to the complete chemical synthesis of complex molecules, often those originating from natural sources, from simple, commercially available starting materials. escholarship.org Molecules possessing the en-yn-ol functionality and a medium-length carbon chain, such as this compound, are valuable precursors in this domain due to the array of transformations their functional groups can undergo.

Synthesis of Furanocembrane Natural Products

The structural motif of a methyl-substituted undecene-yn-ol is a key component in the synthesis of furanocembrane natural products. gla.ac.uk These marine diterpenoids feature complex macrocyclic structures. In a documented synthetic effort toward furanocembranes like pukalide (B1259686), a closely related isomer, (3R,5S,6E)-5-[(tert-Butyldimethylsilyl)oxy]-3-methylundec-6-en-1-yn-3-ol, was synthesized and utilized as a key fragment. gla.ac.uk This demonstrates the utility of the undec-en-yn-ol scaffold in constructing the elaborate carbon framework of these natural products. The functional groups of such precursors allow for strategic bond formations and cyclizations required to assemble the final macrocyclic system. gla.ac.uk

Synthesis of Pheromones and Related Bioactive Metabolites

The C11 and C12 carbon skeletons with methyl branching are common structural features in a variety of insect sex pheromones. researchgate.netresearchgate.netresearchgate.net For example, chiral building blocks like (2R)-2-methylundec-10-en-1-ol and 1-bromo-3S-methylundecane have been synthesized and used as key intermediates in preparing pheromones for species such as the apple leafminer and pine sawflies. researchgate.netresearchgate.netresearchgate.net

The functional groups of this compound (alkene, alkyne, alcohol) can be readily converted into the functionalities typically found in pheromones, such as saturated or unsaturated alkyl chains, esters, or other alcohol derivatives, through standard synthetic operations like hydrogenation, oxidation, and esterification. This positions this compound as a potential and versatile precursor for the synthesis of various pheromones and other related bioactive metabolites.

Role in the Synthesis of Complex Polyfunctional Molecules

The utility of this compound extends to the general synthesis of complex polyfunctional molecules. Its three distinct functional groups—the terminal alkene, internal alkyne, and tertiary alcohol—can be addressed with high chemoselectivity, allowing for a stepwise and controlled construction of intricate molecular targets.

The synthesis of the cytotoxic marine macrolide callyspongiolide provides a compelling example of how a complex alkyne fragment is utilized. In its total synthesis, an undec-yn-ol derivative was synthesized and coupled with an aldehyde fragment to build the carbon backbone. acs.org The alcohol was then oxidized to an alkynone, which was stereoselectively reduced to set a crucial stereocenter, showcasing the versatile nature of the propargylic alcohol moiety. acs.org Similarly, the constitutional isomer 2-Methylundec-1-en-3-yn-5-ol has been synthesized by the addition of the lithium salt of 2-methylbut-1-en-3-yne to heptanal, indicating a viable route to this class of polyfunctional molecules. rsc.org These examples underscore the strategic importance of undec-en-yn-ol scaffolds in assembling complex natural products and other polyfunctional organic molecules.

Interactive Data Tables

Table 1: Research Findings on Related Undec-yn-ol Scaffolds in Synthesis

Compound Synthetic Application Research Focus Source(s)
(3R,5S,6E)‐5‐[(tert‐Butyldimethylsilyl)oxy]‐3‐methylundec‐6‐en‐1‐yn‐3‐ol Precursor for Furanocembranes Total synthesis of marine natural products pukalide and 7-acetylsinumaximol B. gla.ac.uk
Complex undec-4-yn-3-ol derivative Intermediate for Callyspongiolide Total synthesis of a cytotoxic marine macrolide. acs.org
2-Methylundec-1-en-3-yn-5-ol General Synthetic Intermediate Synthesis of enynyl alcohols via addition of lithiated enynes to aldehydes. rsc.org
1-Bromo-3S-methylundecane Pheromone Precursor Synthesis of a key synthon for (S,S,S)-diprionylacetate, a pine sawfly pheromone. researchgate.net

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
(R)-5-Methylundec-1-en-3-yn-5-ol
(S)-5-Methylundec-1-en-3-yn-5-ol
(3R,5S,6E)-5-[(tert-Butyldimethylsilyl)oxy]-3-methylundec-6-en-1-yn-3-ol
Pukalide
7-acetylsinumaximol B
(2R)-2-methylundec-10-en-1-ol
1-bromo-3S-methylundecane
Callyspongiolide
2-Methylundec-1-en-3-yn-5-ol
2-methylbut-1-en-3-yne

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 5-Methylundec-1-en-3-yn-5-ol and related enyne alcohols will likely prioritize sustainability and efficiency. Current synthetic approaches often rely on multi-step sequences that may involve hazardous reagents or generate significant waste. Future research is expected to focus on the development of greener alternatives.

Key areas of development include:

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product. Enyne metathesis is an example of an atom-economical process that could be further explored for constructing the enyne backbone. chim.it

Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like organic carbonates (OCs). rsc.orgrsc.org OCs are biodegradable, have low toxicity, and can be derived from renewable resources, offering a sustainable medium for the synthesis of complex molecules. rsc.orgrsc.org

Catalytic Innovations: The development of novel catalytic systems that can operate under milder conditions, reduce activation energies, and improve selectivity. This includes exploring non-precious metal catalysts to replace expensive and toxic heavy metals. thieme-connect.de

One-Pot Syntheses: Combining multiple reaction steps into a single, continuous process without isolating intermediates. A one-pot, three-component reaction involving an amine, an alkyne, and a Michael acceptor, catalyzed by copper(I) halides, exemplifies such a strategy that could be adapted for the synthesis of related propargylamine (B41283) structures and potentially for enyne alcohols. acs.org

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic Enyne Metathesis Atom economy, direct formation of diene systems from enynes. chim.itmdpi.comuwindsor.caDevelopment of more robust and selective ruthenium or molybdenum catalysts. uwindsor.ca
Green Solvent Chemistry Reduced environmental impact, improved safety, potential for novel reactivity. rsc.orgrsc.orgScreening organic carbonates and other green solvents for enyne synthesis. rsc.orgrsc.org
Multi-component Reactions Increased efficiency, reduced waste, rapid assembly of molecular complexity. acs.orgDesigning novel multi-component strategies for the direct synthesis of tertiary enyne alcohols.
Photoredox Catalysis Mild reaction conditions, use of visible light as a renewable energy source. nih.govresearchgate.netExploring photoredox-mediated coupling reactions to form the carbon skeleton. mdpi.com

Exploration of New Reactivity Pathways and Catalytic Transformations

The rich functionality of this compound provides a platform for exploring a wide range of chemical transformations. The conjugated enyne system is particularly reactive and can participate in various cyclization, cycloaddition, and rearrangement reactions.

Future research could investigate:

Gold-Catalyzed Cycloisomerization: Gold(I) catalysts are known to activate the alkyne moiety of enynes, facilitating intramolecular reactions to form complex cyclic and bicyclic structures. acs.orgacs.orgnih.govresearchgate.net The specific substitution pattern of this compound could lead to unique skeletal rearrangements.

Enyne Metathesis: This powerful reaction, typically catalyzed by ruthenium complexes, rearranges the bonds of an enyne to form a 1,3-diene. chim.itmdpi.comuwindsor.ca Applying this to this compound could yield novel diene structures that are valuable synthetic intermediates. mdpi.com

Pauson-Khand Reaction: This reaction involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, a common scaffold in natural products.

Nucleophilic Additions: The activated alkyne can undergo addition reactions with various nucleophiles, while the tertiary alcohol can be functionalized or used to direct subsequent reactions. Iron-promoted 1,5-substitution reactions of related enyne acetates with Grignard reagents have been shown to produce vinylallenes, indicating a potential reactivity pathway. iyte.edu.tr

Reaction TypeCatalyst/ReagentPotential Product Class
Cycloisomerization Gold(I) complexes acs.orgacs.orgresearchgate.netBicyclic compounds, substituted heterocycles. nih.gov
Enyne Metathesis Ruthenium-carbene complexes chim.itmdpi.comSubstituted 1,3-dienes, cyclic dienes. uwindsor.ca
1,5-Substitution Iron compounds, Grignard reagents iyte.edu.trVinylallenes. iyte.edu.tr
Alder-Ene Reaction Thermal or Lewis AcidEnyne-allenes. researchgate.net

Advanced Spectroscopic Characterization Techniques

The unambiguous structural elucidation of this compound and its reaction products requires sophisticated analytical methods. While standard techniques like ¹H and ¹³C NMR are fundamental, future research will benefit from the application of more advanced spectroscopic techniques.

Prospective analytical approaches include:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are crucial for definitively assigning proton and carbon signals in such a complex molecule.

Chiroptical Spectroscopy: If an enantioselective synthesis is developed, techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) will be essential for determining the absolute configuration of the chiral center at C5.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is necessary for confirming the elemental composition. acs.org Tandem mass spectrometry (MS/MS) can provide valuable structural information by analyzing fragmentation patterns, which can be particularly useful for distinguishing isomers. researchgate.net

In-situ Spectroscopy: Utilizing techniques like in-situ IR or Raman spectroscopy to monitor reactions in real-time can provide mechanistic insights into the transformations of this compound.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous manufacturing offers significant advantages in terms of safety, scalability, and reproducibility. rsc.orgrsc.orgmdpi.com The synthesis of this compound is well-suited for such technologies.

Flow Chemistry: Performing the synthesis in a continuous flow reactor allows for precise control over reaction parameters like temperature, pressure, and residence time. rsc.orgresearchgate.net This is particularly beneficial for managing exothermic reactions or handling unstable intermediates that can be generated and consumed in situ. rsc.org The synthesis of alkynes from isoxazolones has been successfully demonstrated in flow, overcoming limitations of batch processing. rsc.orgrsc.orgresearchgate.net

Automated Synthesis Platforms: The integration of robotic systems can automate the entire synthetic sequence, from reagent dispensing to reaction, workup, and purification. synplechem.comwiley.com Automated platforms can accelerate the synthesis of libraries of this compound analogs for screening purposes and facilitate rapid reaction optimization. nih.govsynplechem.comwiley.com

TechnologyKey Advantages for this compound Synthesis
Flow Chemistry Enhanced safety, superior heat/mass transfer, improved scalability and reproducibility, precise control over reaction conditions. rsc.orgmdpi.com
Automated Synthesis High-throughput screening of reaction conditions, rapid library generation, reduced manual handling, improved reproducibility. synplechem.comwiley.com

Potential for Bio-Inspired Synthesis and Biosynthetic Pathway Elucidation

Nature provides a rich source of inspiration for developing novel synthetic strategies. Many natural products contain enyne or unsaturated alcohol functionalities, and their biosynthetic pathways can serve as blueprints for laboratory synthesis. researchgate.netnih.gov

Bio-Inspired Desaturation: Mimicking enzymatic desaturation processes could provide a novel route to the enyne moiety. nih.govresearchgate.net For instance, photoredox and cobalt dual catalysis have been used in a bio-inspired method for the dehydrogenation of alcohols to form olefins, a concept that could potentially be extended. nih.govresearchgate.net

Enzymatic Reactions: Employing isolated enzymes or whole-cell systems could enable highly selective transformations, such as stereoselective reduction or oxidation, on the this compound scaffold.

Biosynthetic Pathway Elucidation: While this compound itself is not a known natural product, many bioactive enyne derivatives are isolated from terrestrial plants and fungi. nih.gov Understanding the polyketide synthase (PKS) gene clusters responsible for the formation of natural enediyne "warheads" could inspire new synthetic approaches to related structures. researchgate.net The anti-inflammatory activity of some natural enynes provides a strong rationale for synthesizing novel analogs like this compound for biological evaluation. nih.govmdpi.com

Q & A

Q. How can researchers efficiently retrieve prior literature on this compound’s applications?

  • Methodological Answer : Use SciFinder or Reaxys with IUPAC name or SMILES notation. Filter results by "synthesis" or "spectral data." Cross-reference citations in key papers (e.g., ring-opening metathesis polymerization studies) to trace foundational methodologies .
    05 文献检索Literature search for meta-analysis
    02:58

Advanced Research Questions

Q. How does this compound interact with indoor surfaces, and what experimental setups are needed to study its environmental persistence?

  • Methodological Answer : Use microspectroscopic imaging (AFM, ToF-SIMS) to analyze adsorption on glass, steel, or polymer surfaces. Simulate indoor conditions (20–25°C, 40–60% humidity) and quantify degradation products via GC-MS. Compare oxidative stability under ozone vs. UV light exposure .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer : Perform 2D NMR (COSY, HSQC, HMBC) to confirm connectivity. Validate computational models (DFT or MD simulations) using solvent correction parameters. Consult crystallography (if crystalline) or cross-validate with independent synthetic routes .

Q. What methodologies assess the environmental impact of this compound degradation byproducts?

  • Methodological Answer : Use OECD guidelines for biodegradation testing (e.g., closed bottle test). Quantify aquatic toxicity via Daphnia magna assays and bioaccumulation potential using octanol-water partition coefficients (log Kow). Track photodegradation pathways with LC-QTOF-MS .

Q. How can chemometric tools optimize reaction conditions for scaling up synthesis?

  • Methodological Answer : Apply design of experiments (DoE) software (e.g., MODDE) to screen variables (temperature, catalyst, solvent). Use response surface methodology (RSM) to maximize yield and minimize impurities. Validate robustness through 3–5 replicate runs .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer : Introduce protecting groups (e.g., TMS for alkynes) to reduce unwanted cyclization. Monitor reaction progress in real-time via in situ IR or Raman spectroscopy. Use flow chemistry to control exothermicity in scaled reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.